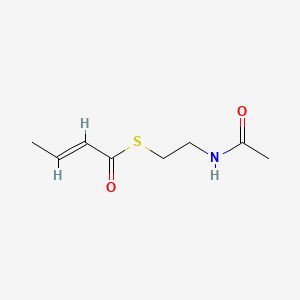

S-Crotonyl-N-acetylcysteamine

Description

S-Crotonyl-N-acetylcysteamine is a thioester derivative of N-acetylcysteamine (NAC), featuring a crotonyl group (CH₃CH=CHCO-) linked via a thioester bond to the sulfur atom of NAC. This compound is primarily utilized as a biochemical substrate in enzymatic studies, particularly for investigating glutathione S-transferase (GST) activity and polyketide synthase (PKS) systems . Its synthesis involves coupling crotonic acid with NAC using carbodiimide-based reagents (e.g., EDC) and DMAP as a catalyst, following established protocols for thioester formation .

The crotonyl moiety confers unique reactivity, enabling its use in studying enzymatic mechanisms such as acyl transfer and double-bond isomerization. For example, it serves as a substrate for GST isozymes that catalyze nucleophilic attacks on electrophilic centers, a critical detoxification pathway in organisms .

Properties

CAS No. |

23784-20-5 |

|---|---|

Molecular Formula |

C8H13NO2S |

Molecular Weight |

187.26 g/mol |

IUPAC Name |

S-(2-acetamidoethyl) (E)-but-2-enethioate |

InChI |

InChI=1S/C8H13NO2S/c1-3-4-8(11)12-6-5-9-7(2)10/h3-4H,5-6H2,1-2H3,(H,9,10)/b4-3+ |

InChI Key |

NPCILKSVBCGAGM-ONEGZZNKSA-N |

SMILES |

CC=CC(=O)SCCNC(=O)C |

Isomeric SMILES |

C/C=C/C(=O)SCCNC(=O)C |

Canonical SMILES |

CC=CC(=O)SCCNC(=O)C |

Synonyms |

S-crotonyl-N-acetylcysteamine |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

S-P-Hydroxybutyryl-N-acetylcysteamine

- Structure : Contains a β-hydroxybutyryl group (CH₃CH(OH)CH₂CO-) instead of crotonyl.

- Enzymatic Activity : Both compounds exhibit high specific activity with acyltransferase enzymes, but activity diminishes if substrates are stored or frozen, likely due to decomposition or inhibitor formation .

- Applications : Used in studies of fatty acid oxidation and PKS systems, though S-crotonyl derivatives are preferred for investigating α,β-unsaturated thioester reactivity .

N-Acetylcysteamine (NAC)

- Structure : Lacks the crotonyl group; features a free thiol (-SH) instead of a thioester.

- Reactivity: Unlike S-crotonyl-NAC, NAC acts as a glutathione analog and antioxidant, scavenging reactive oxygen species (ROS) .

1-Chloro-2,4-Dinitrobenzene (CDNB)

- Enzymatic Activity : A universal GST substrate with broad isozyme specificity. While CDNB is more stable and widely used in assays, S-crotonyl-NAC is selective for GSTs with affinity for α,β-unsaturated electrophiles .

Comparative Data Table

Research Findings

Substrate Specificity in GSTs

- S-Crotonyl-NAC : Clark et al. (1973) demonstrated that insect GSTs exhibit 2–3× higher activity with S-crotonyl-NAC compared to mammalian GSTs, which prefer CDNB. This highlights its utility in studying species-specific detoxification pathways .

- CDNB vs. S-Crotonyl-NAC : CDNB is a generalist substrate (Km ≈ 0.1–1 mM for most GSTs), while S-crotonyl-NAC shows lower Km values (≈10–50 μM) for specific GST isozymes, indicating higher affinity but narrower applicability .

Stability Challenges

- Both S-crotonyl- and S-P-hydroxybutyryl-NAC degrade upon storage, reducing enzymatic activity by >50% after 24 hours at 0°C. This necessitates fresh preparation, unlike CDNB, which remains stable for weeks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.